molecular formula C9H5BrFNO2 B13709297 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid

5-Bromo-6-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B13709297
M. Wt: 258.04 g/mol
InChI Key: XCPAAORUBSZRLP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, on the indole ring, and a carboxylic acid group at the 2nd position. These substitutions confer unique chemical properties and potential biological activities to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions. The carboxylic acid group can be introduced via carboxylation reactions.

For instance, the Fischer indole synthesis can be employed to construct the indole core. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions . Subsequent bromination and fluorination steps can be carried out using bromine and fluorine reagents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-6-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole-2-carboxylic acid: Lacks the fluorine atom at the 6th position.

    6-Fluoro-1H-indole-2-carboxylic acid: Lacks the bromine atom at the 5th position.

    5-Bromo-6-chloro-1H-indole-2-carboxylic acid: Has a chlorine atom instead of fluorine at the 6th position.

Uniqueness

5-Bromo-6-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

5-bromo-6-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5BrFNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14)

InChI Key

XCPAAORUBSZRLP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CC(=C1Br)F)C(=O)O

Origin of Product

United States

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